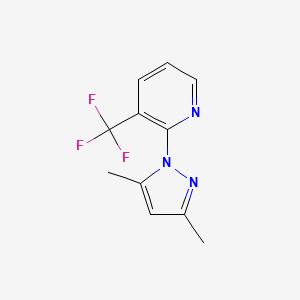
2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)pyridine, also known as 3,5-dimethyl-1H-pyrazol-1-yl-3-trifluoromethylpyridine, is a heterocyclic compound that has been studied for its potential applications in various scientific fields. This compound has been used as a ligand for coordination chemistry, as a catalyst for organic reactions, and as a drug in medicinal chemistry. It has also been studied for its potential as an insecticide. This compound is a colorless liquid with a boiling point of 152°C and a melting point of -20°C.
Wissenschaftliche Forschungsanwendungen
Complex Compounds Synthesis and Properties
The chemistry of compounds containing pyridine and pyrazole derivatives, such as "2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)pyridine," has been extensively reviewed, highlighting their preparation, properties, and the synthesis of complex compounds. These derivatives exhibit a range of properties, including spectroscopic features, structures, magnetic characteristics, biological, and electrochemical activities. Such comprehensive analysis aids in identifying potential areas of research, especially in the synthesis of novel analogues and exploration of their applications (Boča, Jameson, & Linert, 2011).
Kinase Inhibitors Design
Pyrazolo[3,4-b]pyridine, a core structure related to "2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)pyridine," has been extensively utilized in the design of kinase inhibitors. Its versatility in interacting with kinases through multiple binding modes makes it a valuable scaffold. This scaffold's significance is highlighted in patents and research articles, indicating its potential in inhibitor activity, intellectual property advantages, and synthetic flexibility (Wenglowsky, 2013).
Biological Significance of Pyrimidine Derivatives
Pyrimidine derivatives, closely related to pyrazolo[1,5-a]pyrimidine scaffolds, have shown a wide range of biological activities, including anticancer, anti-infectious, anti-inflammatory, and diagnostic applications. The structure-activity relationship (SAR) studies on these scaffolds underscore their potential in drug discovery, urging medicinal chemists to further explore these structures for developing potent drug candidates (Cherukupalli et al., 2017).
Synthesis of Pyrazole Heterocycles
The synthesis of pyrazole heterocycles, including "2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)pyridine," plays a crucial role in medicinal chemistry due to their presence in various biologically active compounds. These heterocycles are utilized as synthons in organic synthesis and exhibit a wide array of biological activities. Efficient synthetic pathways have been developed for these compounds, highlighting their significance in the design of new biological agents (Dar & Shamsuzzaman, 2015).
Eigenschaften
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-3-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3/c1-7-6-8(2)17(16-7)10-9(11(12,13)14)4-3-5-15-10/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJKDLIYEIHYKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=CC=N2)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone](/img/structure/B2996803.png)

![3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(furan-2-ylmethyl)propanamide](/img/structure/B2996808.png)
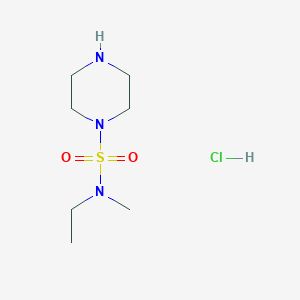
![2-Chloro-N-[2-(pyridin-2-ylsulfamoyl)ethyl]propanamide](/img/structure/B2996810.png)
![3-methyl-2-(5-(methylamino)-1,3,4-thiadiazol-2-yl)-7,8-dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-one](/img/structure/B2996813.png)
![4-[5-(2-chlorophenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2996815.png)
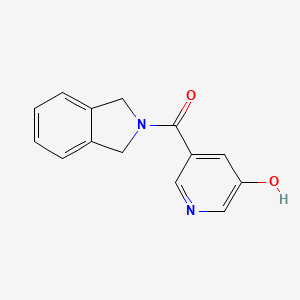
![4-phenoxy-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2996819.png)

![2-(1-(3-Chlorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetic acid](/img/structure/B2996822.png)
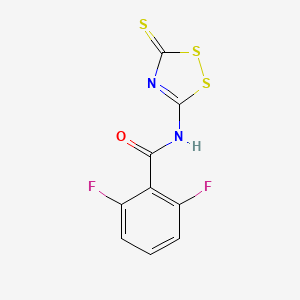
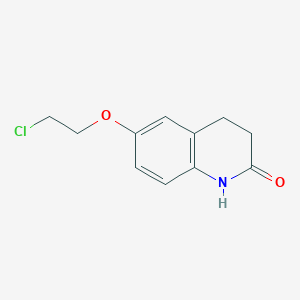
![2-[(1R)-1-Azidoethyl]-1,3,5-trifluorobenzene](/img/structure/B2996826.png)